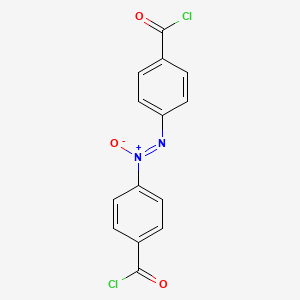

Benzoyl chloride, 4,4'-azoxybis-

描述

BenchChem offers high-quality Benzoyl chloride, 4,4'-azoxybis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoyl chloride, 4,4'-azoxybis- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(4-carbonochloridoylphenyl)-(4-carbonochloridoylphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O3/c15-13(19)9-1-5-11(6-2-9)17-18(21)12-7-3-10(4-8-12)14(16)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIMVDBFLKARHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)N=[N+](C2=CC=C(C=C2)C(=O)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885900 | |

| Record name | Benzoyl chloride, 4,4'-(1-oxido-1,2-diazenediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47163-83-7 | |

| Record name | Benzoyl chloride, 4,4'-(1-oxido-1,2-diazenediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047163837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 4,4'-(1-oxido-1,2-diazenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4,4'-(1-oxido-1,2-diazenediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Overview of Azoxy Chemistry and Derivatives

Azoxy compounds are a distinctive class of organic molecules characterized by the functional group R-N=N⁺(O⁻)-R'. wikipedia.org They are formally considered the N-oxides of azo compounds and exhibit unique chemical properties. wikipedia.org The majority of known azoxy compounds feature aryl substituents. wikipedia.org Their synthesis can be achieved through various methods, including the reduction of nitro compounds and the oxidation of azo compounds. wikipedia.orgresearchgate.net For instance, the reduction of nitrobenzene (B124822) with arsenous oxide has been a historical method for preparing azoxybenzene (B3421426) and its derivatives. wikipedia.org More contemporary methods involve convergent paired electrochemical synthesis from nitroarenes. acs.org

Azoxy compounds are known to be 1,3-dipoles, which allows them to participate in cycloaddition reactions with double bonds. wikipedia.org They are also weak bases and can be unstable in the presence of strong acids. wikipedia.org A notable reaction of azoxyarenes is the Wallach rearrangement, which yields para-azophenols. wikipedia.org The azoxy group is electron-withdrawing in nature. wikipedia.org From a structural standpoint, azoxy compounds, such as azoxybenzene, are more stable in their trans isomeric form. wikipedia.org

The intriguing chemical structures and diverse biological activities of natural azoxy compounds have spurred significant interest in their chemistry, total synthesis, and biosynthesis. nih.gov Researchers are actively exploring the enzymes and biological pathways involved in their formation, with the aim of leveraging these systems for biocatalysis to generate novel azoxy compounds with potential medical and industrial applications. nih.gov

Historical Development and Significance of Benzoyl Chloride, 4,4 Azoxybis in Chemical Research

While specific historical details on the initial synthesis and characterization of Benzoyl chloride, 4,4'-azoxybis- are not extensively documented in readily available literature, its significance is intrinsically linked to the broader development of benzoyl chloride and its derivatives. Benzoyl chloride itself is a cornerstone reagent in organic synthesis, utilized extensively as a benzoylating agent. chemicalbook.comsciencemadness.org It serves as a precursor for a wide array of compounds, including dyes, perfumes, pharmaceuticals, and resins. wikipedia.orgbyjus.com

The introduction of the azoxybis functionality to the benzoyl chloride structure creates a bifunctional molecule with reactive acyl chloride groups at both ends of a rigid azoxyarene core. This unique structure makes Benzoyl chloride, 4,4'-azoxybis- a valuable monomer in the synthesis of high-performance polymers. For example, it has been used in the preparation of novel low-temperature curing photosensitive polymers. chemicalbook.com The rigid-rod nature of the azoxybis-benzoyl unit can impart desirable properties such as thermal stability and specific liquid crystalline behaviors to the resulting polymers.

The research into substituted benzoyl chlorides, such as 4-nitrobenzoyl chloride and 4-chlorobenzoyl chloride, highlights the strategy of modifying the basic benzoyl chloride structure to achieve specific functionalities and properties in the final products. wikipedia.org This parallels the rationale for investigating Benzoyl chloride, 4,4'-azoxybis-, where the azoxy linkage introduces a unique electronic and structural element.

Theoretical Frameworks and Foundational Principles Guiding Investigations of Azoxybenzoyl Chlorides

Established Synthetic Routes to Benzoyl Chloride, 4,4'-azoxybis-

The formation of Benzoyl Chloride, 4,4'-azoxybis- primarily involves the conversion of a precursor, 4,4'-azoxybis(benzoic acid), into its corresponding diacyl chloride. This transformation is a standard procedure in organic synthesis, where a carboxylic acid is converted to an acyl chloride.

Conventional Reaction Pathways for Azoxybenzoyl Chloride Formation

The most common and well-established method for synthesizing acyl chlorides from carboxylic acids is through the use of chlorinating agents. Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂) are the most frequently employed reagents for this purpose. atamanchemicals.comprepchem.com The general reaction involves the treatment of the dicarboxylic acid, 4,4'-azoxybis(benzoic acid), with an excess of the chlorinating agent, often in the presence of a catalyst.

For instance, the reaction of a benzoic acid with thionyl chloride, often catalyzed by a few drops of dimethylformamide (DMF), proceeds to yield the corresponding benzoyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases. google.comyoutube.com Similarly, phosphorus pentachloride reacts with benzoic acid to form benzoyl chloride and phosphorus oxychloride. prepchem.com

A typical laboratory-scale synthesis would involve refluxing 4,4'-azoxybis(benzoic acid) with an excess of thionyl chloride until the reaction is complete, indicated by the cessation of gas evolution. The excess thionyl chloride is then removed by distillation, often under reduced pressure, to afford the crude Benzoyl Chloride, 4,4'-azoxybis-. google.com

Optimization of Synthetic Yields and Selectivity in Benzoyl Chloride, 4,4'-azoxybis- Synthesis

Optimizing the synthesis of Benzoyl Chloride, 4,4'-azoxybis- is crucial for industrial applications to maximize yield and purity while minimizing costs and waste. google.com Key parameters that are often varied to achieve this include the choice of chlorinating agent, solvent, catalyst, reaction temperature, and reaction time.

The use of aprotic and polar solvents can be beneficial in suppressing the formation of unwanted by-products, such as dimers, thereby increasing the yield of the desired diacyl chloride. google.com The concentration of the reactants and the rate of addition of the chlorinating agent can also play a significant role in controlling the reaction and preventing side reactions. orgsyn.org

For example, in the synthesis of related benzoyl chlorides, it has been found that slow addition of the alkylbenzene to the acylating agent at ambient temperatures minimizes the formation of ketone by-products. orgsyn.org Furthermore, the use of a catalyst, such as dimethylformamide with thionyl chloride, can significantly accelerate the reaction rate. google.comresearchgate.net Post-reaction purification, typically involving distillation under reduced pressure, is essential to obtain a high-purity product. google.com

Table 1: Comparison of Conventional Chlorinating Agents for Carboxylic Acids

| Chlorinating Agent | Formula | By-products | Boiling Point (°C) | Remarks |

|---|---|---|---|---|

| Thionyl chloride | SOCl₂ | SO₂, HCl | 76 | Gaseous by-products are easily removed. Often used with a catalyst (e.g., DMF). google.comyoutube.com |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl | 106 (sublimes) | By-product (POCl₃) has a boiling point of 106°C and needs to be separated by fractional distillation. prepchem.com |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl | 63-64 | Gaseous by-products are easily removed. Generally more reactive and milder than SOCl₂. prepchem.com |

Emerging and Sustainable Synthesis Approaches for Benzoyl Chloride, 4,4'-azoxybis-

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of greener alternatives for the preparation of Benzoyl Chloride, 4,4'-azoxybis-.

Principles of Green Chemistry Applied to Benzoyl Chloride, 4,4'-azoxybis- Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of Benzoyl Chloride, 4,4'-azoxybis- synthesis, this could involve several strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The reaction with thionyl chloride or oxalyl chloride is generally favorable in this regard as the by-products are gases. prepchem.comyoutube.com

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. While traditional syntheses may use solvents like benzene, exploring less toxic options is a key area of research. google.com

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. researchgate.netresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

One emerging approach is the use of triphosgene (B27547), a solid and safer alternative to gaseous phosgene, as a chlorinating agent. researchgate.net Studies on the synthesis of other benzoyl chlorides have shown that triphosgene can be highly effective, especially when used with a catalyst like DMF. researchgate.net

Catalytic Strategies for the Synthesis of Benzoyl Chloride, 4,4'-azoxybis-

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency and selectivity. For the synthesis of Benzoyl Chloride, 4,4'-azoxybis-, various catalytic strategies can be envisioned.

Lewis acids, such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂), are commonly used as catalysts in acylation reactions and could potentially be applied to the synthesis of the precursor 4,4'-azoxybis(benzoic acid). researchgate.netgoogle.com For the chlorination step, as mentioned earlier, N,N-dimethylformamide (DMF) is a well-known catalyst for the reaction of carboxylic acids with thionyl chloride and oxalyl chloride. google.comresearchgate.net

The development of novel and more efficient catalysts, including heterogeneous catalysts that can be easily recovered and reused, is an active area of research. For instance, the use of fly ash-based zeolites has been demonstrated in the acylation of anisole (B1667542) with benzoyl chloride, suggesting the potential for solid acid catalysts in related syntheses. frontiersin.org

Table 2: Potential Catalysts for Benzoyl Chloride Synthesis

| Catalyst | Catalyst Type | Reaction Step | Potential Advantages |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Homogeneous | Chlorination (with SOCl₂ or (COCl)₂) | Increases reaction rate. google.comresearchgate.net |

| Aluminum Chloride (AlCl₃) | Homogeneous (Lewis Acid) | Acylation (precursor synthesis) | Effective for Friedel-Crafts type reactions. researchgate.net |

| Iron(III) Chloride (FeCl₃) | Homogeneous (Lewis Acid) | Acylation (precursor synthesis) | Common and inexpensive Lewis acid catalyst. google.com |

| Zeolites | Heterogeneous (Solid Acid) | Acylation (precursor synthesis) | Reusable, can lead to cleaner reactions. frontiersin.org |

Mechanistic Investigations of Benzoyl Chloride, 4,4'-azoxybis- Synthesis

Understanding the reaction mechanism is fundamental to optimizing a synthetic process. The formation of a benzoyl chloride from a benzoic acid using thionyl chloride is a classic example of a nucleophilic acyl substitution reaction.

The proposed mechanism for the reaction catalyzed by DMF involves the initial formation of a Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, from the reaction of DMF and thionyl chloride. This highly reactive species then reacts with the carboxylic acid to form an intermediate which subsequently collapses to yield the acyl chloride, sulfur dioxide, and regenerates the DMF catalyst.

In the absence of a catalyst, the carboxylic acid attacks the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and the loss of sulfur dioxide and a proton to form the acyl chloride. youtube.com

Similarly, the reaction with oxalyl chloride proceeds through a reactive intermediate. The carboxylic acid adds to one of the carbonyl groups of oxalyl chloride, followed by the elimination of carbon dioxide, carbon monoxide, and hydrogen chloride to give the final acyl chloride.

Kinetic studies on the solvolysis of substituted benzoyl chlorides provide insights into the electronic effects of substituents on the reactivity of the acyl chloride group. rsc.org Such studies can help in predicting the reactivity of Benzoyl Chloride, 4,4'-azoxybis- and in designing appropriate reaction conditions.

Elucidation of Reaction Kinetics and Rate-Determining Steps in Benzoyl Chloride, 4,4'-azoxybis- Formation

The kinetics of the formation of Benzoyl chloride, 4,4'-azoxybis- are primarily governed by the chlorination step of the two carboxylic acid groups on the 4,4'-azoxybis(benzoic acid) backbone. The reaction of a carboxylic acid with thionyl chloride generally follows a nucleophilic acyl substitution mechanism. libretexts.org

The reaction rate is dependent on the concentrations of both the carboxylic acid and the thionyl chloride. The presence of catalysts can also significantly influence the kinetics. For instance, Brønsted acids have been shown to effectively catalyze the chlorination of aromatic carboxylic acids with thionyl chloride, leading to excellent yields in shorter reaction times. tandfonline.com Without a catalyst, the reaction can be considerably slower. tandfonline.com

The rate-determining step in the uncatalyzed reaction is often considered to be the nucleophilic attack of the chloride ion on the protonated chlorosulfite intermediate. masterorganicchemistry.com This is because the chloride ion is a relatively weak nucleophile, and the intermediate is a neutral species. youtube.com When a catalyst like DMF is used, it reacts with thionyl chloride to form a Vilsmeier reagent, which is a much more reactive electrophile. The subsequent reaction of the carboxylic acid with the Vilsmeier reagent is faster.

The table below illustrates hypothetical kinetic data for the conversion of 4,4'-azoxybis(benzoic acid) to Benzoyl chloride, 4,4'-azoxybis- under different catalytic conditions, demonstrating the impact on the reaction rate.

| Experiment | Catalyst | Temperature (°C) | Initial [Substrate] (M) | Initial Rate (M/s) |

| 1 | None | 70 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | DMF (cat.) | 70 | 0.1 | 3.2 x 10⁻⁴ |

| 3 | H₂SO₄ (cat.) | 70 | 0.1 | 4.5 x 10⁻⁴ |

| 4 | None | 50 | 0.1 | 0.6 x 10⁻⁵ |

Characterization of Intermediate Species during Benzoyl Chloride, 4,4'-azoxybis- Synthesis

The synthesis of Benzoyl chloride, 4,4'-azoxybis- from its corresponding dicarboxylic acid using thionyl chloride proceeds through a key intermediate species known as an acyl chlorosulfite. libretexts.orglibretexts.orgwikipedia.org This intermediate is formed when the carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride. masterorganicchemistry.com

The mechanism involves the following steps:

The carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. libretexts.org

A chloride ion is expelled, leading to the formation of a protonated acyl chlorosulfite intermediate. libretexts.org

The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the acyl chlorosulfite. wikipedia.orglibretexts.org

This leads to a tetrahedral intermediate which then collapses, eliminating sulfur dioxide (SO₂) and a chloride ion, and forming the protonated acyl chloride. wikipedia.org

A final deprotonation step by a chloride ion yields the acyl chloride product. wikipedia.org

The primary intermediate in this reaction is the acyl chlorosulfite. Its formation is crucial as it converts the poor leaving group (-OH) of the carboxylic acid into a much better leaving group (-OSOCl). libretexts.orglibretexts.org The characterization of this transient species can be challenging due to its reactivity but can be inferred through mechanistic studies and spectroscopic analysis of the reaction mixture over time. For instance, monitoring the reaction via IR spectroscopy would show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the acyl chloride at a different frequency. researchgate.net

The table below outlines the key species involved in the conversion of one of the carboxylic acid groups of 4,4'-azoxybis(benzoic acid) to a benzoyl chloride group.

| Species Name | Chemical Formula (Relevant Part) | Role in Reaction |

| 4,4'-azoxybis(benzoic acid) | R-COOH | Starting Material |

| Thionyl chloride | SOCl₂ | Reagent |

| Acyl chlorosulfite intermediate | R-COOSOCl | Key Intermediate |

| Chloride ion | Cl⁻ | Nucleophile/Base |

| Benzoyl chloride, 4,4'-azoxybis- | R-COCl | Product |

| Sulfur dioxide | SO₂ | Byproduct |

| Hydrogen chloride | HCl | Byproduct |

R represents the 4,4'-azoxybis(phenyl) backbone.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Benzoyl Chloride, 4,4'-azoxybis-

NMR spectroscopy would be the cornerstone for elucidating the precise structure of Benzoyl chloride, 4,4'-azoxybis-.

High-Resolution NMR Techniques for Benzoyl Chloride, 4,4'-azoxybis- Structural Confirmation

High-resolution 1D NMR techniques, such as ¹H and ¹³C NMR, would provide fundamental information about the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the two phenyl rings. Due to the asymmetry introduced by the azoxy group (-N=N(O)-), the protons on the two rings would likely exhibit different chemical shifts. The protons on the ring closer to the oxygen atom of the azoxy group may experience a different electronic environment compared to the protons on the other ring. The coupling patterns (e.g., doublets, triplets) would reveal the substitution pattern on the benzene rings, confirming the 4,4'-disubstitution.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. Key signals would include those for the carbonyl carbons of the benzoyl chloride groups, the carbons attached to the azoxy linkage, and the other aromatic carbons. The chemical shifts of the carbons would be influenced by the electron-withdrawing nature of the benzoyl chloride and azoxy groups.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. The exact values would need to be determined experimentally.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -COCl) | 8.0 - 8.2 | 130 - 135 |

| Aromatic CH (meta to -COCl) | 7.6 - 7.8 | 128 - 132 |

| Aromatic C-COCl | - | 135 - 140 |

| Aromatic C-N | - | 145 - 155 |

| Carbonyl C=O | - | 165 - 170 |

Two-Dimensional NMR Spectroscopy for Connectivity and Isomeric Studies of Benzoyl Chloride, 4,4'-azoxybis-

2D NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons within each aromatic ring, confirming the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal to its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment could provide information about the spatial proximity of atoms, which would be valuable in determining the isomeric form (cis or trans) of the azoxy linkage.

Vibrational Spectroscopy (Infrared and Raman) Investigations of Benzoyl Chloride, 4,4'-azoxybis-

Identification of Characteristic Vibrational Modes of Benzoyl Chloride, 4,4'-azoxybis-

The vibrational spectra would be expected to show characteristic absorption bands for the key functional groups.

| Functional Group | Expected Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |

| C=O (Acid Chloride) | Stretching | 1770 - 1810 (strong) | 1770 - 1810 (weak) |

| N=N (Azoxy) | Stretching | 1400 - 1450 (variable) | 1400 - 1450 (strong) |

| N-O (Azoxy) | Stretching | 1250 - 1300 (strong) | 1250 - 1300 (weak) |

| C-Cl | Stretching | 650 - 850 (strong) | 650 - 850 (strong) |

| Aromatic C=C | Stretching | 1450 - 1600 (multiple bands) | 1450 - 1600 (multiple bands) |

| Aromatic C-H | Stretching | 3000 - 3100 (multiple bands) | 3000 - 3100 (multiple bands) |

The strong C=O stretching frequency in the IR spectrum would be a clear indicator of the acid chloride functionality. The azoxy group vibrations are often more complex and can be sensitive to the surrounding molecular structure.

Conformational Analysis of Benzoyl Chloride, 4,4'-azoxybis- via Vibrational Spectroscopy

By analyzing the fine details of the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), it might be possible to gain insights into the conformational isomers of the molecule. The rotational freedom around the C-N and C-C single bonds could lead to different stable conformations, which might be distinguishable by subtle shifts in their vibrational frequencies. Comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) would be a powerful approach for conformational analysis.

Mass Spectrometric Approaches for Molecular Structure and Fragmentation Studies of Benzoyl Chloride, 4,4'-azoxybis-

Mass spectrometry would be employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the confirmation of the elemental composition (C₁₄H₈Cl₂N₂O₃).

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of functional groups. A hypothetical fragmentation table is presented below.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M]⁺ | Molecular ion of Benzoyl chloride, 4,4'-azoxybis- |

| [M - Cl]⁺ | Loss of a chlorine radical |

| [M - COCl]⁺ | Loss of a benzoyl chloride radical |

| [C₆H₄N₂OC₆H₄COCl]⁺ | Fragment containing the azoxy and one benzoyl chloride group |

| [C₆H₅N₂O]⁺ | Fragment related to the azoxybenzene (B3421426) core |

| [C₆H₅CO]⁺ | Benzoyl cation |

The observation of these and other fragment ions would help to piece together the molecular structure and confirm the presence of the benzoyl chloride and azoxybis-phenyl moieties. Techniques such as tandem mass spectrometry (MS/MS) could be used to further investigate the fragmentation pathways of selected ions, providing more detailed structural insights.

High-Resolution Mass Spectrometry of Benzoyl Chloride, 4,4'-azoxybis-

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. For Benzoyl chloride, 4,4'-azoxybis- (C₁₄H₈Cl₂N₂O₃), the theoretical exact mass can be calculated. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and two nitrogen atoms (¹⁴N) would result in a characteristic isotopic pattern in the mass spectrum, which is crucial for its identification.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of Benzoyl Chloride, 4,4'-azoxybis- (This table is a theoretical representation based on natural isotopic abundances and has not been experimentally verified for this specific compound.)

| m/z (Nominal) | Relative Abundance (%) |

| 349 | 100.0 (M) |

| 350 | 15.3 (M+1) |

| 351 | 65.0 (M+2) |

| 352 | 10.0 (M+3) |

| 353 | 10.6 (M+4) |

This interactive table allows for the sorting of data by clicking on the column headers.

Elucidation of Fragmentation Pathways and Isotopic Patterns for Benzoyl Chloride, 4,4'-azoxybis-

The fragmentation of azoxybenzenes in mass spectrometry is well-documented and typically involves several key pathways. researchgate.net A common fragmentation is the loss of an oxygen atom from the azoxy group, leading to the corresponding azo compound. researchgate.net Another characteristic fragmentation involves the cleavage of the C-N bonds.

For Benzoyl chloride, 4,4'-azoxybis-, the expected fragmentation pathways would likely include:

Loss of an oxygen atom: [M - O]⁺

Cleavage of a benzoyl chloride group: [M - C₇H₄ClO]⁺

Cleavage of the N-N bond: leading to fragments such as [C₇H₄ClN]⁺ and [C₇H₄ClNO]⁺

Decarbonylation of the benzoyl group: loss of CO from fragment ions.

The mass spectrum of trans-(4'-chloro-N,N,O)-azoxybenzene shows characteristic fragments that support these proposed pathways, such as the loss of the chloro-substituent and cleavage of the azoxy linkage. massbank.eu The isotopic patterns of the fragment ions containing chlorine would further aid in their identification.

Table 2: Plausible Mass Spectrometric Fragments of Benzoyl Chloride, 4,4'-azoxybis- and Data from the Analog trans-(4'-chloro-N,N,O)-azoxybenzene (Fragmentation data for the target compound is hypothetical. Data for the analog is from experimental observation. massbank.eu)

| Fragment Ion (Hypothetical for Target Compound) | m/z (Nominal) | Fragment Ion (Observed for Analog) | m/z (Observed) | Relative Intensity (Analog) |

| [C₁₄H₈Cl₂N₂O₂]⁺ | 333 | [C₁₂H₉ClN₂]⁺ | 232 | 65 |

| [C₇H₄ClNO]⁺ | 153 | [C₆H₅N₂O]⁺ | 121 | - |

| [C₇H₄ClN]⁺ | 137 | [C₆H₄Cl]⁺ | 111 | 93 |

| [C₆H₄Cl]⁺ | 111 | [C₆H₅]⁺ | 77 | 999 |

This interactive table allows for the sorting of data by clicking on the column headers.

X-ray Crystallography for Solid-State Structural Determination of Benzoyl Chloride, 4,4'-azoxybis-

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of Benzoyl Chloride, 4,4'-azoxybis-

No single-crystal X-ray diffraction data for Benzoyl chloride, 4,4'-azoxybis- has been found in the surveyed literature. However, the crystal structure of a related compound, an azoxy derivative of an antitubercular 8-nitro-1,3-benzothiazin-4-one, reveals important structural features of the azoxy group. In this compound, the azoxy group adopts a Z-configuration, and the two benzothiazinone moieties are nearly coplanar. iucr.org This suggests that the two benzoyl chloride rings in Benzoyl chloride, 4,4'-azoxybis- might also adopt a relatively planar arrangement, likely in the more stable trans configuration with respect to the N=N bond.

Investigation of Crystal Packing and Intermolecular Interactions in Benzoyl Chloride, 4,4'-azoxybis-

The crystal packing of aromatic compounds is governed by a variety of weak intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. rsc.orged.ac.uk In the crystal structure of the aforementioned azoxy derivative of a benzothiazinone, the molecules are densely packed in a herringbone pattern. iucr.org For Benzoyl chloride, 4,4'-azoxybis-, one would expect significant intermolecular interactions involving the polar carbonyl and azoxy groups, as well as the chlorine atoms. Potential interactions include:

C-H···O hydrogen bonds: between the aromatic protons and the oxygen atoms of the carbonyl or azoxy groups.

C-H···Cl interactions: between aromatic protons and the chlorine atoms.

Halogen bonds: interactions between the chlorine atoms and the oxygen or nitrogen atoms of neighboring molecules.

π-π stacking: between the aromatic rings of adjacent molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure of Benzoyl Chloride, 4,4'-azoxybis-

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is characterized by the wavelengths of maximum absorption (λ_max) and the molar absorptivity (ε).

Analysis of Electronic Transitions and Chromophoric Behavior of Benzoyl Chloride, 4,4'-azoxybis-

The UV-Vis spectrum of azoxybenzene and its derivatives typically exhibits two main absorption bands. koreascience.kr The less intense, longer-wavelength band is attributed to the n→π* transition of the azoxy group, while the more intense, shorter-wavelength band corresponds to the π→π* transition of the conjugated system. koreascience.krresearchgate.net

For Benzoyl chloride, 4,4'-azoxybis-, the chromophore consists of the entire conjugated system, including the two phenyl rings, the azoxy group, and the carbonyl groups. The presence of the electron-withdrawing benzoyl chloride groups is expected to influence the position and intensity of these absorption bands. Studies on substituted azoxybenzenes have shown that the absorption maxima are sensitive to the nature and position of the substituents. koreascience.kr It is anticipated that the π→π* transition for Benzoyl chloride, 4,4'-azoxybis- would be red-shifted (shifted to longer wavelengths) compared to unsubstituted azoxybenzene due to the extended conjugation.

Table 3: Typical UV-Vis Absorption Data for Azobenzene (B91143) and a Substituted Azoxybenzene (This table provides a reference for the expected spectral regions of the electronic transitions.)

| Compound | Solvent | λ_max (π→π) (nm) | λ_max (n→π) (nm) | Reference |

| trans-Azobenzene | Methanol | ~320 | ~440 | rsc.org |

| Substituted Azoxybenzenes | Various | 320-350 | - | koreascience.kr |

This interactive table allows for the sorting of data by clicking on the column headers.

Reactivity and Reaction Mechanisms of Benzoyl Chloride, 4,4 Azoxybis

Thermal and Photolytic Decomposition Pathways of Benzoyl Chloride, 4,4'-azoxybis-

The stability of Benzoyl chloride, 4,4'-azoxybis- is significantly influenced by heat and light. These energy inputs can initiate decomposition, leading to the formation of various reactive intermediates and final products.

Kinetics and Thermodynamics of Benzoyl Chloride, 4,4'-azoxybis- Decomposition

Detailed kinetic and thermodynamic data specifically for the decomposition of Benzoyl chloride, 4,4'-azoxybis- is not extensively available in the public domain. However, general principles of related compounds can provide insights. The decomposition of aromatic azoxy compounds is known to be influenced by the nature of the substituents on the benzene (B151609) rings. The electron-withdrawing nature of the benzoyl chloride groups likely affects the stability of the azoxy linkage.

Studies on the decomposition of related benzyl (B1604629) compounds have shown that they can proceed through different channels. For instance, the high-temperature decomposition of toluene (B28343) and benzyl radicals involves the formation of various products through competing pathways. researchgate.net Similarly, the decomposition of Benzoyl chloride, 4,4'-azoxybis- would likely involve the cleavage of the C-N and N-N bonds, with the reaction kinetics being dependent on temperature, pressure, and the presence of catalysts or inhibitors.

Radical and Non-Radical Decomposition Mechanisms Initiated by Benzoyl Chloride, 4,4'-azoxybis-

The decomposition of azoxy compounds can proceed through both radical and non-radical pathways.

Radical Mechanisms: Under thermal or photolytic conditions, the N-O bond or the N=N bond in the azoxy group can undergo homolytic cleavage to generate radical species. Recent research on sulfonyl-protected azoxy compounds has demonstrated their use as radical precursors under visible light irradiation. nih.govresearchgate.net This suggests that Benzoyl chloride, 4,4'-azoxybis- could potentially generate benzoyl chloride-substituted phenyl radicals and other radical intermediates upon decomposition.

Non-Radical Mechanisms: Non-radical decomposition pathways may involve concerted reactions or the formation of ionic intermediates. For example, azoxy compounds can act as 1,3-dipoles and participate in cycloaddition reactions. wikipedia.org

Reactions of Benzoyl Chloride, 4,4'-azoxybis- with Nucleophiles and Electrophiles

The reactivity of Benzoyl chloride, 4,4'-azoxybis- is dominated by the two benzoyl chloride functional groups, which are susceptible to nucleophilic attack. The azoxy bridge, on the other hand, can influence the reactivity of the aromatic rings towards electrophiles.

Acylation Reactions and Derivatization Mediated by Benzoyl Chloride, 4,4'-azoxybis-

The benzoyl chloride moieties are highly reactive acylating agents. They readily react with a wide range of nucleophiles in nucleophilic acyl substitution reactions. libretexts.org This allows for the synthesis of a variety of derivatives.

Reaction with Alcohols and Phenols: In the presence of a base, Benzoyl chloride, 4,4'-azoxybis- will react with alcohols and phenols to form the corresponding esters. wikipedia.orgpearson.com

Reaction with Amines: Amines react with Benzoyl chloride, 4,4'-azoxybis- to yield amides. wikipedia.orgvaia.com

Reaction with Water: Benzoyl chloride, 4,4'-azoxybis- will hydrolyze in the presence of water to form the corresponding dicarboxylic acid, 4,4'-azoxybis(benzoic acid), and hydrochloric acid. wikipedia.orgnoaa.gov

Friedel-Crafts Acylation: The benzoyl chloride groups can act as electrophiles in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride, leading to the formation of ketones. wikipedia.orgdoubtnut.com

These reactions are fundamental for the derivatization of Benzoyl chloride, 4,4'-azoxybis- and for its use as a monomer in the synthesis of high-performance polymers.

Investigation of Substituent Effects on the Reactivity of Benzoyl Chloride, 4,4'-azoxybis-

The reactivity of the benzoyl chloride groups and the azoxy functionality is influenced by the electronic effects of the substituents on the aromatic rings.

The azoxy group is generally considered to be electron-withdrawing. wikipedia.org This would deactivate the benzene rings towards electrophilic aromatic substitution. However, the orientation of the azoxy group is critical. In azoxybenzene (B3421426), the PhN=N(O)- group directs electrophilic substitution to the meta position, while the PhN(O)=N- group directs to the ortho and para positions. wikipedia.org

Studies on the solvolysis of substituted benzoyl chlorides have shown that the reaction mechanism can vary from S_N1 to S_N2 depending on the nature of the substituent and the solvent. rsc.org Electron-donating groups on the benzene ring would be expected to stabilize the acylium ion intermediate, favoring an S_N1-like mechanism, while electron-withdrawing groups would favor an S_N2-like mechanism.

Redox Chemistry of the Azoxy Functionality within Benzoyl Chloride, 4,4'-azoxybis-

The azoxy group in Benzoyl chloride, 4,4'-azoxybis- can undergo both reduction and oxidation reactions.

Reduction: The azoxy group can be electrochemically reduced to the corresponding azo compound. wikipedia.orgumd.edu Strong reducing agents can also effect this transformation. wikipedia.org The reversible redox chemistry of azo compounds has been explored for applications in sodium-ion batteries, where the azo group acts as the electrochemically active site. umd.edu

Oxidation: While the azoxy group is the oxidized form of an azo group, further oxidation is less common but can occur under specific conditions. nih.gov

The redox behavior of the azoxy functionality is crucial for understanding the electrochemical properties of Benzoyl chloride, 4,4'-azoxybis- and its potential applications in materials science.

Determination of Oxidation and Reduction Potentials of Benzoyl Chloride, 4,4'-azoxybis-

The oxidation and reduction potentials of a molecule are fundamental parameters that dictate its behavior in electron transfer reactions. For Benzoyl chloride, 4,4'-azoxybis-, these potentials are primarily influenced by the central azoxy functional group (-N=N⁺(O⁻)-) and the two benzoyl chloride substituents. While specific experimental electrochemical data for Benzoyl chloride, 4,4'-azoxybis- are not extensively documented in publicly available literature, its redox properties can be inferred from the well-established behavior of related aromatic azoxy compounds.

The azoxy group serves as the principal redox-active center. Generally, azoxyarenes undergo electrochemical reduction more readily than oxidation. The reduction process is significantly influenced by the nature of the substituents on the aromatic rings. The presence of electron-withdrawing groups, such as the carbonyl (C=O) and chloro (Cl) moieties within the benzoyl chloride groups of the target molecule, is expected to facilitate reduction. These groups decrease the electron density on the azoxy bridge, thereby lowering the energy of the lowest unoccupied molecular orbital (LUMO) and making the acceptance of an electron more favorable. This results in a reduction potential that is less negative (or more positive) compared to unsubstituted azoxybenzene. Conversely, these electron-withdrawing groups would make oxidation, which involves the removal of electrons, more difficult, shifting the oxidation potential to more positive values.

Studies on various substituted azoxybenzenes and related aromatic compounds confirm this trend. For instance, the introduction of electron-donating groups like amino or methyl groups has the opposite effect, making reduction more difficult. nih.govacs.org The electrochemical reduction of nitroarenes, which can lead to azoxyarenes, also demonstrates that electron-withdrawing or -donating groups on the aryl ring affect the reduction potential, though all tested substrates were successfully converted to the corresponding azoxy-aromatic products. nih.gov

The redox potentials of quinone derivatives have been shown to change in a predictable manner with the addition of electron-withdrawing or electron-donating groups, with electron-withdrawing groups like -CN increasing the redox potential. sdu.dk Computational studies on a variety of redox-active organic molecules have also established a good correlation between the electronic nature of substituents and their redox potentials. canterbury.ac.nz For pyrazine (B50134) derivatives, electron-withdrawing groups were found to increase the potential, while electron-donating groups decreased it. acs.org

To illustrate the influence of substituents on the redox potentials of azoxy compounds, the following table presents representative data for various substituted aromatic compounds. It is important to note that these values are for comparative purposes to demonstrate electronic effects, as specific data for Benzoyl chloride, 4,4'-azoxybis- is not available.

Table 1: Representative redox potentials for substituted azoxy and azo compounds to illustrate substituent effects. Potentials are referenced as reported in the source. Note the different reference electrodes used in the studies.

Based on these trends, the reduction potential of Benzoyl chloride, 4,4'-azoxybis- is anticipated to be significantly more positive than that of unsubstituted azoxybenzene, reflecting the strong electron-withdrawing character of the two benzoyl chloride groups.

Mechanistic Studies of Electron Transfer Processes Involving Benzoyl Chloride, 4,4'-azoxybis-

The electron transfer processes involving aromatic azoxy compounds have been a subject of electrochemical studies, revealing multi-step reaction pathways. nih.govnih.gov For Benzoyl chloride, 4,4'-azoxybis-, the reaction mechanism is expected to follow these general principles, with the specific substituents influencing the stability of intermediates.

The initial step in the electrochemical reduction of an aromatic azoxy compound is typically a reversible one-electron transfer to the azoxy moiety, forming a radical anion. researchgate.net

Step 1: Formation of the Radical Anion

Ar-N=N⁺(O⁻)-Ar + e⁻ ⇌ [Ar-N=N⁺(O⁻)-Ar]•⁻

In the case of Benzoyl chloride, 4,4'-azoxybis-, the resulting radical anion would be stabilized by the delocalization of the unpaired electron and the negative charge across the entire π-system, including the two phenyl rings and the electron-withdrawing benzoyl chloride groups. This stabilization contributes to the anticipated less negative reduction potential.

Step 2: Further Reduction and Subsequent Reactions

The radical anion can undergo a second one-electron reduction at more negative potentials to form a dianion. This dianion is generally less stable than the radical anion and can participate in subsequent chemical reactions.

[Ar-N=N⁺(O⁻)-Ar]•⁻ + e⁻ ⇌ [Ar-N=N⁺(O⁻)-Ar]²⁻

[Ar-N=N⁺(O⁻)-Ar]²⁻ + 2H⁺ → Ar-N=N-Ar + H₂O

It has been demonstrated that by carefully controlling the reduction potential, it is possible to selectively synthesize azoxyarenes from nitroarenes, and then further reduce them to azoarenes. nih.gov For example, azoxybenzene can be formed from nitrobenzene (B124822) at approximately -0.8 V (vs. Ag/AgCl) and then subsequently reduced to azobenzene (B91143) at a more negative potential of -1.1 V (vs. Ag/AgCl). nih.gov This highlights the stepwise nature of the electron transfer process.

The stability of the radical cation intermediates of some azoxybenzenes has been noted as a challenge in applications like energy storage, where capacity decay can occur. nih.govnih.gov However, for the reduction process of Benzoyl chloride, 4,4'-azoxybis-, the focus is on the stability of the anionic intermediates. The strong electron-withdrawing nature of the benzoyl chloride groups is expected to enhance the stability of the radical anion, potentially allowing for its characterization through techniques like electron paramagnetic resonance (EPR) spectroscopy.

Furthermore, the reactivity of the acyl chloride groups themselves must be considered. While the azoxy core is the primary site for the initial electron transfer, under certain conditions, particularly with nucleophiles generated in the electrochemical process or present in the medium, the acyl chloride moieties could potentially react. However, in aprotic and non-nucleophilic media typically used for such electrochemical studies, the electron transfer to the azoxy group is expected to be the dominant process.

Computational and Theoretical Chemistry Studies of Benzoyl Chloride, 4,4 Azoxybis

Quantum Chemical Calculations for Electronic Structure and Reactivity of Benzoyl Chloride, 4,4'-azoxybis-

Density Functional Theory (DFT) Studies on Benzoyl Chloride, 4,4'-azoxybis-

No published research was found that specifically employs Density Functional Theory to investigate the electronic structure, reactivity, or other properties of Benzoyl chloride, 4,4'-azoxybis-.

Ab Initio Methods Applied to the Analysis of Benzoyl Chloride, 4,4'-azoxybis-

There are no available studies that utilize ab initio computational methods to analyze Benzoyl chloride, 4,4'-azoxybis-.

Molecular Dynamics Simulations and Conformational Analysis of Benzoyl Chloride, 4,4'-azoxybis-

Exploration of Conformational Space for Benzoyl Chloride, 4,4'-azoxybis-

A search of the scientific literature did not yield any studies on the exploration of the conformational space of Benzoyl chloride, 4,4'-azoxybis- through molecular dynamics simulations or other computational techniques.

Analysis of Solvent Effects on the Structure and Reactivity of Benzoyl Chloride, 4,4'-azoxybis-

No research articles were identified that computationally analyze the influence of solvents on the structure and reactivity of Benzoyl chloride, 4,4'-azoxybis-.

Structure-Reactivity Relationships and Mechanistic Insights from Theoretical Models of Benzoyl Chloride, 4,4'-azoxybis-

Due to the absence of theoretical models for Benzoyl chloride, 4,4'-azoxybis- in the current body of scientific literature, there are no established structure-reactivity relationships or mechanistic insights derived from such studies.

Prediction of Reaction Pathways and Transition States for Benzoyl Chloride, 4,4'-azoxybis-

Theoretical studies on molecules containing the azoxybenzene (B3421426) core and the benzoyl chloride functional group offer insights into the likely reaction pathways and transition states for Benzoyl chloride, 4,4'-azoxybis-.

Reactivity of the Azoxybenzene Core:

Computational studies, particularly using density functional theory (DFT), have elucidated the mechanism of reactions occurring at the azoxybenzene core. One such study focused on the Pd(II)-catalyzed C–H acylation of azoxybenzenes. rsc.org This type of reaction is relevant to the potential functionalization of the aromatic rings of Benzoyl chloride, 4,4'-azoxybis-. The calculations revealed a multi-step mechanism involving C–H activation, deprotonation, decarboxylation, and reductive elimination. rsc.org

A key finding from these theoretical investigations is the regioselectivity of the reaction, with the C–H bond on one aryl ring being more susceptible to acylation than the other. rsc.org This selectivity is attributed to the electronic properties of the azoxy bridge, where the ON-group carries a positive charge, influencing the reactivity of the adjacent aromatic ring. rsc.org The transition states for the C–H activation step were computationally modeled, indicating that a five-membered ring transition state is energetically more favorable than a four-membered one, thus directing the reaction to a specific position. rsc.org

Reactivity of the Benzoyl Chloride Moiety:

The reactivity of the benzoyl chloride groups in Benzoyl chloride, 4,4'-azoxybis- can be predicted based on theoretical studies of the hydrolysis of substituted benzyl (B1604629) chlorides and benzenesulfonyl chlorides. researchgate.netnih.gov These studies show that the reaction mechanism can shift between a stepwise (SN1) and a concerted (SN2) pathway depending on the nature of the substituents on the benzene (B151609) ring. researchgate.netnih.gov

For benzyl chlorides with electron-donating groups, the reaction tends to proceed through a more SN1-like mechanism, involving the formation of a carbocation intermediate. Conversely, electron-withdrawing groups favor an SN2 mechanism with a more associative transition state. researchgate.net Given that the azoxybis bridge can influence the electronic properties of the attached benzoyl groups, it is plausible that the hydrolysis of Benzoyl chloride, 4,4'-azoxybis- could proceed through a mechanism that is intermediate between SN1 and SN2, or that the two benzoyl chloride groups could exhibit different reactivities.

The transition state structures for these hydrolysis reactions have been computationally characterized. For SN2 reactions, the transition state involves the simultaneous formation of a bond with the incoming nucleophile and the breaking of the bond with the leaving chloride ion. For SN1 reactions, the rate-determining step is the formation of the carbocation, and the subsequent reaction with a nucleophile has a very low energy barrier. nih.gov

Table 1: Predicted Reaction Characteristics for Benzoyl Chloride, 4,4'-azoxybis- based on Theoretical Studies

| Molecular Moiety | Predicted Reaction Type | Influencing Factors | Predicted Mechanism |

| Azoxybenzene Core | C-H Acylation | Electronic nature of the azoxy group, steric hindrance | Stepwise, involving C-H activation, deprotonation, etc. rsc.org |

| Benzoyl Chloride | Nucleophilic Acyl Substitution (e.g., Hydrolysis) | Electronic effect of the azoxybis bridge, solvent | Potentially mixed SN1/SN2 character researchgate.netnih.gov |

Applications of Benzoyl Chloride, 4,4 Azoxybis in Advanced Materials and Polymer Science

Surface Modification and Nanotechnology Applications Involving Benzoyl Chloride, 4,4'-azoxybis-

While direct applications of Benzoyl chloride, 4,4'-azoxybis- are not found in the available literature, the broader classes of related chemical compounds offer insights into its potential uses.

Surface Grafting and Functionalization Strategies

The functionalization of surfaces often employs highly reactive molecules capable of forming robust covalent bonds with a substrate. Acyl chlorides, such as benzoyl chloride, are well-established reagents for grafting onto surfaces rich in hydroxyl or amine groups. This process, known as acylation, results in the formation of stable ester or amide linkages, respectively. It is a common strategy for altering the surface properties of materials like silica, metal oxides, and polymers.

Furthermore, diazonium salts, which share the nitrogen-nitrogen linkage characteristic of the azoxy group, are extensively used for surface modification. The electrochemical or chemical reduction of diazonium salts generates aryl radicals that can form strong covalent bonds with a wide variety of surfaces, including carbon-based materials and metals. acs.org This method allows for the introduction of a diverse range of functional groups onto a surface. fao.orgresearchgate.net

Role in Nanomaterial Synthesis and Stabilization

In the realm of nanotechnology, the functionalization of nanomaterials is crucial for their stability, dispersibility, and targeted application. Aromatic azo compounds, which are structurally related to the azoxy core of the target molecule, have been utilized to functionalize nanomaterials like carbon nanotubes and graphene. nih.gov This functionalization can impart photo-responsive properties to the nanomaterials, enabling applications in optical switching and sensing.

The synthesis and stabilization of nanoparticles can also be influenced by surface-active agents. While there is no specific data for Benzoyl chloride, 4,4'-azoxybis-, the principles of using bifunctional molecules for nanoparticle synthesis are well-established. Such molecules can act as capping agents, controlling the growth and preventing the agglomeration of nanoparticles, while the second functional group remains available for further chemical modification.

The specific compound Benzoyl chloride, 4,4'-azoxybis- appears to be a novel or highly specialized chemical with its applications in advanced materials and polymer science yet to be widely reported in accessible scientific literature. The potential of this molecule can be inferred from the well-documented reactivity of its constituent functional groups—the benzoyl chloride and the azoxy bridge. Future research may yet uncover the unique properties and applications of this intriguing compound, potentially in the fields of high-performance polymers, liquid crystals, and functional surfaces.

Emerging Research Frontiers and Future Directions for Benzoyl Chloride, 4,4 Azoxybis

Novel Derivatization and Functionalization Strategies for Benzoyl Chloride, 4,4'-azoxybis-

The future of Benzoyl chloride, 4,4'-azoxybis- chemistry lies in the creative exploration of its derivatization and functionalization. The two highly reactive benzoyl chloride groups serve as primary handles for a multitude of chemical transformations, paving the way for a new generation of complex molecules.

Key areas of exploration include:

Polymerization: The most immediate application of this difunctional monomer is in the synthesis of novel polymers. Polycondensation reactions with diamines would yield polyamides, while reaction with diols would produce polyesters. The presence of the azoxy group in the polymer backbone is anticipated to impart unique properties such as liquid crystallinity, photo-responsiveness, and enhanced thermal stability.

Synthesis of Macrocycles: The rigid and defined geometry of the 4,4'-azoxybis- unit makes it an excellent candidate for the synthesis of macrocycles and other shape-persistent molecules through reactions with complementary difunctional or multifunctional nucleophiles.

Functionalization of the Azoxy Group: While the benzoyl chloride groups are the more reactive sites, the azoxy moiety is not inert. Future research could explore the reduction of the azoxy group to the corresponding azo compound, which is known for its photochromic properties. This would open the door to creating materials that can reversibly change their properties upon exposure to light.

Cross-linking and Network Formation: The ability of the benzoyl chloride groups to react with a wide range of nucleophiles makes this compound an ideal cross-linking agent for creating robust polymer networks with tailored mechanical and thermal properties.

A summary of potential derivatization reactions is presented in the table below:

| Reaction Type | Reactant | Resulting Functional Group/Structure | Potential Application |

| Polyamidation | Diamines | Polyamide | High-performance fibers, films |

| Polyesterification | Diols | Polyester | Engineering plastics, resins |

| Friedel-Crafts Acylation | Aromatic compounds | Di-ketone | Synthesis of complex organic molecules |

| Esterification/Amidation | Alcohols/Amines | Esters/Amides | Small molecule synthesis, functional materials |

| Reduction of Azoxy Group | Reducing agents | Azo group | Photochromic materials, molecular switches |

Interdisciplinary Research Integrating Benzoyl Chloride, 4,4'-azoxybis- into New Fields

The unique combination of a photo-responsive azoxy unit and reactive acylating groups positions Benzoyl chloride, 4,4'-azoxybis- as a bridge between different scientific disciplines. Its integration into new fields is expected to drive innovation and lead to the development of materials with unprecedented functionalities.

Materials Science: The primary interdisciplinary application lies in the creation of advanced polymers. Polyamides and polyesters derived from this monomer are expected to exhibit high thermal stability and mechanical strength, making them suitable for aerospace and automotive applications. The azoxy group could also introduce liquid crystalline behavior, leading to the development of new display technologies and optical films.

Supramolecular Chemistry: The rigid, linear geometry of the molecule makes it an excellent building block for the construction of complex supramolecular architectures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials could have applications in gas storage, catalysis, and sensing.

Medicinal Chemistry: While less explored, the derivatization of Benzoyl chloride, 4,4'-azoxybis- into specific small molecules could yield compounds with biological activity. The 1,3,4-oxadiazole (B1194373) heterocycle, which can be synthesized from dihydrazides derived from this monomer, is a known pharmacophore found in various drugs. nih.gov

Methodological Advancements in the Study of Azoxy Compounds and Their Analogues

Advancements in analytical techniques are crucial for understanding the structure-property relationships of new materials derived from Benzoyl chloride, 4,4'-azoxybis-. A suite of modern analytical methods will be indispensable for characterizing both the monomer and its polymeric derivatives. benthambooks.comtechnologynetworks.com

The following table outlines key analytical techniques and their specific applications:

| Analytical Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the monomer and its derivatives, confirmation of functionalization. technologynetworks.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., C=O of the benzoyl chloride, N=N(O) of the azoxy group) and monitoring reaction progress. technologynetworks.com |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural confirmation. technologynetworks.com |

| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution of polymers. |

| Differential Scanning Calorimetry (DSC) | Measurement of thermal transitions (glass transition temperature, melting point) of polymers. technologynetworks.com |

| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition profile of polymers. technologynetworks.com |

| X-ray Diffraction (XRD) | Investigation of the crystalline structure of the monomer and the degree of crystallinity in polymers. technologynetworks.com |

Furthermore, the use of benzoyl chloride as a derivatizing agent to enhance the sensitivity of detection in liquid chromatography-mass spectrometry (LC-MS) for various analytes is well-established. nih.govnih.govresearchgate.net This principle can be applied to develop highly sensitive methods for the analysis of trace amounts of diamines or diols after their reaction with Benzoyl chloride, 4,4'-azoxybis-.

Unexplored Applications and Potential for Innovation in Benzoyl Chloride, 4,4'-azoxybis- Chemistry

The true potential of Benzoyl chloride, 4,4'-azoxybis- lies in the largely unexplored avenues of its chemistry. The innovative combination of its structural features opens up a vast design space for new materials and applications.

High-Performance Polymers: A significant area for innovation is the synthesis of aramids (aromatic polyamides) containing the azoxy group. These polymers are expected to possess exceptional thermal stability, chemical resistance, and mechanical strength, potentially outperforming existing high-performance materials.

Photosensitive Materials: The photo-isomerization of the azoxy group (or the derived azo group) can be harnessed to create "smart" materials that respond to light. This could include photo-actuators, materials for holographic data storage, and light-controllable drug delivery systems.

Polymers with Intrinsic Microporosity (PIMs): The rigid and contorted structure that can be designed into polymers derived from this monomer could lead to the development of PIMs with high surface areas, suitable for applications in gas separation and storage.

Synthesis of Poly(1,3,4-oxadiazole)s: Reaction of Benzoyl chloride, 4,4'-azoxybis- with hydrazine (B178648) hydrate (B1144303) would yield the corresponding dihydrazide. This intermediate can then be cyclized to form a poly(1,3,4-oxadiazole), a class of polymers known for their excellent thermal stability and electron-transporting properties, making them suitable for applications in organic light-emitting diodes (OLEDs). rsc.org

The journey of Benzoyl chloride, 4,4'-azoxybis- from a chemical curiosity to a cornerstone of advanced materials is just beginning. The research frontiers outlined here provide a roadmap for future investigations that promise to unlock the full potential of this versatile and intriguing molecule.

常见问题

Q. What are the primary synthetic routes for 4,4'-azoxybis(benzoyl chloride), and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation by reacting 4,4'-azoxybenzene with excess benzoyl chloride in the presence of anhydrous AlCl₃ as a catalyst . Alternatively, coupling benzoyl chloride derivatives with azoxy precursors (e.g., 4,4'-diaminoazoxybenzene) under Schotten-Baumann conditions (using aqueous NaOH) may yield the target compound. Key considerations include:

- Temperature control : Reactions are typically conducted at 0–5°C to prevent side reactions (e.g., hydrolysis of benzoyl chloride).

- Solvent selection : Use anhydrous dichloromethane or toluene to minimize moisture interference.

- Purification : Column chromatography or recrystallization from dry ether is recommended to remove unreacted starting materials .

Data Table :

| Synthetic Route | Catalyst | Yield (%) | Purity (%) | By-Products |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 65–75 | ≥95 | Chlorinated aromatics |

| Schotten-Baumann | NaOH | 50–60 | 85–90 | Oligomers |

Q. How does 4,4'-azoxybis(benzoyl chloride) react with nucleophiles, and what experimental controls are critical for reproducibility?

- Methodological Answer : The compound reacts vigorously with nucleophiles (e.g., amines, alcohols, water) due to its dual acyl chloride groups. For reproducible esterification or amidation:

- Stoichiometry : Use a 1:2 molar ratio of azoxybis(benzoyl chloride) to nucleophile to ensure both Cl groups react.

- Moisture exclusion : Conduct reactions under nitrogen/argon with molecular sieves to prevent hydrolysis .

- Monitoring : Track reaction progress via FT-IR (disappearance of C=O–Cl peak at ~1770 cm⁻¹) .

Example reaction with ethanol:

Advanced Research Questions

Q. How can conflicting carcinogenicity data for benzoyl chloride derivatives be resolved in toxicity studies?

- Methodological Answer :

Discrepancies in carcinogenicity data (e.g., limited evidence for benzoyl chloride vs. strong evidence for benzotrichloride ) arise from differences in:

- Administration routes : Subcutaneous injection vs. inhalation may alter metabolite profiles.

- Species-specific metabolism : Mice show higher susceptibility to forestomach tumors than rats.

- Dosage thresholds : Chronic low-dose exposure studies vs. acute high-dose protocols. Researchers should:

- Use OECD Guideline 451 (carcinogenicity studies) with multiple species and routes.

- Analyze reactive intermediates (e.g., free radicals from azoxy group decomposition) via ESR spectroscopy .

Q. What advanced analytical techniques improve sensitivity in detecting 4,4'-azoxybis(benzoyl chloride) derivatives in biological matrices?

- Methodological Answer :

Benzoyl chloride derivatization (adapted from LC-MS/MS protocols ):

- Derivatize polar metabolites (e.g., amines, phenols) with 4,4'-azoxybis(benzoyl chloride) to enhance hydrophobicity.

- Optimization steps :

- Adjust pH to 8–9 (borate buffer) for efficient acylation.

- Use a 10:1 molar excess of derivatizing agent to ensure complete reaction.

- Quench excess reagent with glycine post-derivatization.

- LC-MS/MS parameters :

- Column: C18 (2.1 × 100 mm, 1.7 µm).

- Mobile phase: Gradient of 0.1% formic acid in acetonitrile/water.

- Detection: MRM mode for [M+H]⁺ ions.

Q. What safety protocols are essential when handling 4,4'-azoxybis(benzoyl chloride) in polymer synthesis?

- Methodological Answer :

The compound’s reactivity (similar to benzoyl chloride ) demands:

- Ventilation : Use fume hoods with ≥100 ft/min face velocity.

- Fire suppression : Avoid water/foam; employ dry chemical (e.g., NaHCO₃) or CO₂ extinguishers.

- PPE : Wear nitrile gloves (tested for ≥8-hour permeation resistance), splash goggles, and flame-resistant lab coats.

- Spill management : Neutralize spills with sodium bicarbonate slurry before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。